molecular formula C12H16O4 B187857 3,4-Diethoxyphenylacetic acid CAS No. 38464-04-9

3,4-Diethoxyphenylacetic acid

Cat. No.: B187857
CAS No.: 38464-04-9
M. Wt: 224.25 g/mol
InChI Key: FIKUHWAANCXBGJ-UHFFFAOYSA-N
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Description

3,4-Diethoxyphenylacetic acid is an organic compound with the molecular formula C12H16O4. It is a white to orange crystalline solid that is soluble in methanol . This compound is known for its applications in various fields, including chemistry and pharmaceuticals.

Biochemical Analysis

Biochemical Properties

3,4-Diethoxyphenylacetic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The compound can act as a substrate or inhibitor, influencing the enzyme’s activity and, consequently, the metabolic pathways it regulates. Additionally, this compound may interact with proteins and other biomolecules, affecting their structure and function .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration of the compound. It has been observed to influence cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell growth and differentiation. Furthermore, this compound can affect gene expression by modulating transcription factors and other regulatory proteins. Its impact on cellular metabolism includes alterations in the levels of key metabolites and changes in metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific receptors or enzymes, leading to changes in their activity. For instance, the compound may inhibit or activate enzymes involved in metabolic pathways, thereby altering the flow of metabolites. Additionally, this compound can influence gene expression by interacting with transcription factors or other DNA-binding proteins, resulting in changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade under certain conditions, leading to the formation of by-products that may have different biological activities. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic functions or protecting against oxidative stress. At high doses, this compound can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact becomes significant only above a certain concentration .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites may further participate in biochemical reactions, influencing metabolic flux and the levels of key intermediates. The compound’s involvement in metabolic pathways highlights its potential role in modulating cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. The distribution of this compound can affect its biological activity, as its concentration in specific tissues or organelles determines its interaction with target biomolecules .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it may accumulate in the mitochondria, where it can affect mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is crucial for elucidating its precise role in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Diethoxyphenylacetic acid can be synthesized from 3,4-dihydroxyphenylacetic acid. The synthesis involves dissolving 0.8 grams of 3,4-dihydroxyphenylacetic acid and 6.9 grams of barium hydroxide octahydrate in 50 milliliters of water. At ambient temperature, 2.9 milliliters of diethyl sulfate are added dropwise. The solution is stirred for 2 hours at ambient temperature and then for 2 hours at 40°C. After this time, the solution is acidified with saturated potassium hydrogen sulfate solution, mixed with ethyl acetate, and filtered through Celite. The phases are separated, and the ethyl acetate phase is dried over sodium sulfate and concentrated by evaporation. The residue is purified through a silica gel column with toluene/ethyl acetate/ethanol (4:2:1) as the eluent .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 3,4-Diethoxyphenylacetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into corresponding alcohols.

    Substitution: It can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Halogenated derivatives

Scientific Research Applications

3,4-Diethoxyphenylacetic acid has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific ethoxy substituents, which confer distinct chemical properties and reactivity compared to its methoxy and hydroxy analogs. Its role as an inhibitor of multidrug resistance efflux pumps and as a substrate for membrane sulfotransferases highlights its importance in medicinal chemistry and biochemical research .

Properties

IUPAC Name

2-(3,4-diethoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-3-15-10-6-5-9(8-12(13)14)7-11(10)16-4-2/h5-7H,3-4,8H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIKUHWAANCXBGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CC(=O)O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80191783
Record name 3,4-Diethoxyphenylacetic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38464-04-9
Record name 3,4-Diethoxybenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38464-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Diethoxyphenylacetic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Diethoxyphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80191783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-diethoxyphenylacetic acid
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Synthesis routes and methods

Procedure details

0.8 g of 3,4-dihydroxy-phenylacetic acid and 6.9 g of barium hydroxide octahydrate are dissolved in 50 ml of water and at ambient temperature 2.9 ml of diethylsulphate are added dropwise. The solution is stirred for 2 hours at ambient temperature and for 2 hours at 40° C. After this time the solution is acidified with saturated potassium hydrogen sulphate solution, mixed with ethyl acetate and the suspension is filtered through Celite. The phases are separated and the ethyl acetate phase is dried over sodium sulphate and concentrated by evaporation. The residue obtained is purified through a silica gel column with toluene/ethyl acetate/ethanol (4:2:1) as eluant.
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
2.9 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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